molecular formula C7H13NO3S B13884615 1-Methylsulfonylpiperidine-3-carbaldehyde

1-Methylsulfonylpiperidine-3-carbaldehyde

Cat. No.: B13884615
M. Wt: 191.25 g/mol
InChI Key: JARYIIOEQZHVQU-UHFFFAOYSA-N
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Description

1-Methylsulfonylpiperidine-3-carbaldehyde is a chemical compound with the molecular formula C7H13NO3S It is a piperidine derivative, characterized by the presence of a methylsulfonyl group and an aldehyde group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfonylpiperidine-3-carbaldehyde typically involves the reaction of piperidine derivatives with sulfonylating agents and aldehyde precursors. One common method includes the sulfonylation of piperidine with methanesulfonyl chloride, followed by the introduction of the aldehyde group through formylation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonylpiperidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 1-Methylsulfonylpiperidine-3-carboxylic acid.

    Reduction: 1-Methylsulfonylpiperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylsulfonylpiperidine-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds and enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Methylsulfonylpiperidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

1-Methylsulfonylpiperidine-3-carbaldehyde can be compared with other piperidine derivatives such as:

    1-Methylsulfonylpiperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.

    1-Methylsulfonylpiperidine-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

    Piperidine-3-carbaldehyde: Lacks the methylsulfonyl group, affecting its chemical properties and reactivity.

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

1-methylsulfonylpiperidine-3-carbaldehyde

InChI

InChI=1S/C7H13NO3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h6-7H,2-5H2,1H3

InChI Key

JARYIIOEQZHVQU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C=O

Origin of Product

United States

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